1,2-Diphenyl-2-(phenylsulfonyl)ethanone

Description

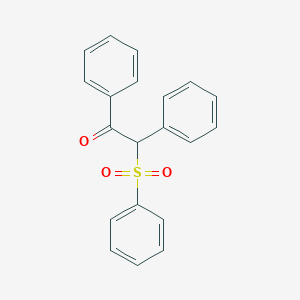

Structure

3D Structure

Properties

IUPAC Name |

2-(benzenesulfonyl)-1,2-diphenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O3S/c21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)24(22,23)18-14-8-3-9-15-18/h1-15,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCUNOQQIDRICG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60300573 | |

| Record name | 1,2-diphenyl-2-(phenylsulfonyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33641-39-3 | |

| Record name | NSC137603 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-diphenyl-2-(phenylsulfonyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profile and Mechanistic Insights of 1,2 Diphenyl 2 Phenylsulfonyl Ethanone

Role as an Active C–H Acid Nucleophile

The acidic nature of the proton alpha to both the sulfonyl and carbonyl groups is the cornerstone of the nucleophilic character of 1,2-Diphenyl-2-(phenylsulfonyl)ethanone. In the presence of a base, it can be deprotonated to form a resonance-stabilized carbanion, which can then act as a potent nucleophile in various chemical transformations.

Michael Addition Reactions

As a doubly activated methylene (B1212753) compound, this compound is an effective Michael donor. wikipedia.orgorganic-chemistry.org The Michael reaction, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. wikipedia.org The reaction is initiated by the deprotonation of the β-keto sulfone by a base, forming a stabilized carbanion. This carbanion then attacks the β-carbon of the Michael acceptor, leading to the formation of a new carbon-carbon bond and a resulting enolate, which is subsequently protonated to yield the final adduct. masterorganicchemistry.com

The general mechanism for the Michael addition involving a β-keto sulfone is as follows:

Deprotonation: A base removes the acidic α-hydrogen from the β-keto sulfone to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks the β-carbon of an α,β-unsaturated compound (the Michael acceptor).

Protonation: The resulting enolate is protonated by a proton source (often the conjugate acid of the base used in the first step) to give the final 1,4-addition product. masterorganicchemistry.com

β-Keto sulfones are valuable intermediates in organic synthesis, partly due to their ability to participate in Michael reactions. tandfonline.comtandfonline.com A wide range of Michael acceptors can be employed in this reaction, including α,β-unsaturated ketones, esters, nitriles, and other electron-deficient alkenes. masterorganicchemistry.com

Table 1: Examples of Michael Acceptors for Reactions with Active Methylene Compounds

| Acceptor Type | General Structure |

| α,β-Unsaturated Ketone | R-CO-CH=CH-R' |

| α,β-Unsaturated Ester | R-O-CO-CH=CH-R' |

| α,β-Unsaturated Nitrile | N≡C-CH=CH-R |

| Nitroalkene | O₂N-CH=CH-R |

This table presents common classes of Michael acceptors that are expected to react with this compound in a conjugate addition reaction.

Knoevenagel Condensation Reactions with Aldehydes

The Knoevenagel condensation is another characteristic reaction of active methylene compounds like this compound. tandfonline.com This reaction involves the condensation of an aldehyde or ketone with a compound possessing an acidic methylene group, catalyzed by a weak base, typically an amine. wikipedia.orgpearson.com The reaction proceeds through a nucleophilic addition followed by a dehydration step, resulting in the formation of a new carbon-carbon double bond. wikipedia.org

The reaction of this compound with an aldehyde in the presence of a basic catalyst would be expected to yield an α,β-unsaturated product. The electron-withdrawing phenylsulfonyl and benzoyl groups facilitate the initial deprotonation and stabilize the intermediate carbanion, driving the reaction forward. The use of β-keto sulfones as substrates in Knoevenagel-type reactions has been documented, highlighting their utility in the synthesis of complex molecules such as 3-sulfonyl-substituted quinolines through a condensation-cyclization cascade. tandfonline.comnih.gov

Table 2: Catalysts Commonly Used in Knoevenagel Condensation

| Catalyst Type | Examples |

| Primary Amines | Aniline (B41778), β-Alanine |

| Secondary Amines | Piperidine, Diethylamine |

| Tertiary Amines | Triethylamine, Pyridine |

| Amine Salts | Piperidinium acetate |

This table lists common catalysts for the Knoevenagel condensation, which would be applicable for the reaction of this compound with aldehydes.

Electrophilic Transformations and Substitutions

Beyond its nucleophilic character, the enolate of this compound can also react with various electrophiles, leading to substitution at the α-carbon.

Halogenation Reactions

The α-position of β-keto sulfones can be readily halogenated. tandfonline.com A common method for the synthesis of α-halo β-keto sulfones involves the reaction of the parent β-keto sulfone with a potassium halide in the presence of hydrogen peroxide in an aqueous acidic medium. tandfonline.com This method is effective for chlorination, bromination, and iodination. tandfonline.com

Alternatively, other halogenating agents such as bromine and sulfuryl chloride can be used, though these are often more toxic. tandfonline.com The halogenation of carbonyl compounds can proceed via either an acid-catalyzed or a base-promoted mechanism. libretexts.org Under acidic conditions, the enol form of the ketone reacts with the halogen. Under basic conditions, the enolate anion attacks the halogen. A challenge in base-promoted halogenation is preventing polyhalogenation, as the introduction of an electron-withdrawing halogen atom can increase the acidity of the remaining α-protons. libretexts.org For the synthesis of a monohalogenated product, acidic conditions are often preferred. libretexts.org

Table 3: Halogenation of a Model β-Keto Sulfone

| Halogenating System | Product |

| KBr / H₂O₂ / aq. HOAc | α-Bromo-β-keto sulfone |

| KCl / H₂O₂ / aq. HOAc | α-Chloro-β-keto sulfone |

| KI / H₂O₂ / aq. HOAc | α-Iodo-β-keto sulfone |

This table illustrates the products from the halogenation of a generic β-keto sulfone using a potassium halide/hydrogen peroxide system, a reaction applicable to this compound. Data sourced from a study on the halogenation of β-keto-sulfones. tandfonline.com

Alkylation and Arylation Processes

The carbanion generated from this compound can be alkylated by reaction with alkyl halides. The alkylation of β-keto sulfones is a known synthetic transformation. tandfonline.com Similarly, the arylation of sulfones can be achieved through palladium-catalyzed cross-coupling reactions with aryl halides or triflates. organic-chemistry.orgresearchgate.net These processes allow for the introduction of a wide range of alkyl and aryl substituents at the α-carbon, further diversifying the molecular architecture. The arylation of compounds with weakly acidic α-protons, such as sulfones, often employs a palladium catalyst in conjunction with a suitable ligand and base. organic-chemistry.org

Heteroarylation Reactions

The arylation methodology can often be extended to include heteroaryl electrophiles, enabling heteroarylation. Palladium-catalyzed coupling reactions have been shown to be effective for the synthesis of molecules containing both sulfone and heteroaromatic moieties. researchgate.net This allows for the introduction of nitrogen-, sulfur-, or oxygen-containing aromatic rings at the α-position of this compound, providing access to a diverse range of complex heterocyclic structures.

Cyclization and Rearrangement Mechanisms

The reactivity of this compound is characterized by the interplay between its ketone and phenylsulfonyl functional groups. These groups influence the molecule's ability to undergo various cyclization and rearrangement reactions, which are fundamental transformations in organic synthesis.

Diels-Alder Condensations

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. While this compound does not inherently act as a diene or dienophile, its core structure can be modified to participate in such reactions. For instance, the introduction of unsaturation into either of the phenyl rings or the ethyl backbone could create a diene or dienophile moiety.

The reaction typically proceeds under thermal conditions, although catalysis can be employed. The advantages of methods like phase-transfer catalysis include the use of aqueous conditions, moderate cooling requirements, and inexpensive and stable precursors like chloroform. rsc.org The reactivity in a Diels-Alder reaction is governed by the electronic nature of the diene and dienophile. The presence of the electron-withdrawing sulfonyl and ketone groups would activate an adjacent double bond, making it a more potent dienophile.

A generalized scheme for a Diels-Alder reaction involving a dienophile activated by an electron-withdrawing group (EWG), such as a sulfonyl or keto group, is shown below.

Table 1: General Conditions for Diels-Alder Reactions

| Parameter | Condition |

| Diene | Electron-rich alkene system |

| Dienophile | Electron-deficient alkene, often activated by EWGs |

| Solvent | Dichloromethane, Toluene, Water |

| Catalyst | Lewis acids (optional), Phase-transfer catalysts |

| Temperature | Varies from ambient to high temperatures |

This table represents generalized conditions and not specific reactions of the title compound.

Gold-Catalyzed Oxidative Cyclization Pathways

Gold catalysts are known to facilitate a variety of complex organic transformations, including oxidative cyclizations. organic-chemistry.org For a molecule like this compound, participation in such a reaction would necessitate the presence of suitable functional groups, such as alkynes, that are not present in the parent structure.

However, if the structure were derivatized to include, for example, an ortho-alkynylphenyl group, it could undergo a gold-catalyzed oxidative cyclization. organic-chemistry.org These reactions often involve the formation of complex heterocyclic frameworks. The general mechanism involves the activation of the alkyne by the gold catalyst, followed by an intramolecular nucleophilic attack and subsequent oxidation. Studies have shown that catalysts like IPrAuNTf2 can be highly effective, leading to the synthesis of functionalized isochromenes and pyrans. organic-chemistry.org

Desulfonylation Reactions

The removal of a sulfonyl group, or desulfonylation, is a significant reaction in organic synthesis, often employed after the sulfonyl group has served its purpose as an activating or directing group. wikipedia.orgresearchgate.net The phenylsulfonyl group in this compound can be cleaved under reductive conditions. wikipedia.org

Reductive desulfonylation can be achieved using various reagents, including active metals like sodium amalgam and samarium(II) iodide, or through radical pathways using tin hydrides. wikipedia.orgresearchgate.net The mechanism often involves a single-electron transfer (SET) to the sulfone, generating a radical anion. This intermediate then fragments, ejecting a sulfinate anion and leaving an organic radical, which is subsequently reduced and protonated to yield the final product. wikipedia.org For β-keto sulfones like the title compound, this process would remove the phenylsulfonyl group and replace it with a hydrogen atom.

In some cases, particularly with substrates having a nitro group alpha to the sulfone, desulfonylation can be achieved under mild conditions using sodium dithionite (B78146) with an electron-transfer catalyst like octylviologen. psu.edu This method has been shown to be effective without affecting other functional groups like carbonyls. psu.edu A t-BuOK-mediated desulfonylation has also been reported for vinyl sulfones, proceeding under transition-metal-free conditions. sioc-journal.cn

Table 2: Common Reagents for Reductive Desulfonylation

| Reagent Class | Examples |

| Active Metals/Salts | Sodium amalgam (Na/Hg), Samarium(II) iodide (SmI2), Magnesium (Mg) wikipedia.org |

| Tin Hydrides | Tributyltin hydride (Bu3SnH) wikipedia.org |

| Transition Metal Complexes | PdCl2(dppp)/LiHBEt3, Pd(PPh3)4/NaHC(CO2Et)2 wikipedia.org |

| Dithionite Systems | Sodium dithionite / Viologen catalyst psu.edu |

This table represents common reagents for the reaction class and not a specific study on the title compound.

Radical-Mediated Reaction Pathways

Radical reactions offer unique pathways for bond formation and functional group manipulation. The structure of this compound can be susceptible to radical-mediated processes, particularly involving the sulfur-carbon bond.

Thiyl Radical Additions to Unsaturated Systems

Thiyl radicals (RS•) are versatile intermediates that can be generated from thiols or disulfides through photolysis, radiolysis, or radical initiators like AIBN. mdpi.comprinceton.edu These radicals readily add to unsaturated systems such as alkenes and alkynes. princeton.edu

While this compound itself is saturated, its derivatives containing carbon-carbon multiple bonds would be expected to undergo thiyl radical addition. The reaction proceeds via the addition of the thiyl radical to the unsaturated bond, generating a carbon-centered radical intermediate. mdpi.com This intermediate can then participate in subsequent reactions, such as intramolecular cyclization if another unsaturated group is suitably positioned. mdpi.com The regiochemistry of the initial addition and the mode of cyclization (e.g., 5-exo-trig versus 6-endo-trig) are key considerations in these pathways. mdpi.com The process is a powerful method for constructing heterocyclic systems. mdpi.com

Applications of 1,2 Diphenyl 2 Phenylsulfonyl Ethanone As a Synthetic Building Block

Construction of Carbocyclic Systems

The reactivity of 1,2-Diphenyl-2-(phenylsulfonyl)ethanone has been harnessed for the synthesis of various carbocyclic rings, demonstrating its utility in creating fundamental carbon skeletons.

While direct examples of the use of this compound for the synthesis of cyclopropane (B1198618) derivatives are not extensively documented in readily available literature, the chemistry of related α-keto sulfones suggests potential pathways. For instance, the reaction of α-keto sulfones with various reagents can lead to the formation of three-membered rings. One common method for cyclopropane synthesis involves the Corey-Chaykovsky reaction, where a sulfonium (B1226848) ylide reacts with an α,β-unsaturated ketone. Although not a direct application of the title compound, its derivatives could potentially be transformed into suitable Michael acceptors for such reactions.

Similarly, the construction of cyclopentene (B43876) derivatives often involves intramolecular cyclization reactions. γ-Keto sulfones, which can be synthesized from α,β-unsaturated ketones, have been shown to react with reagents like 2,3-butadienoate in a phosphine-mediated [3+2] cycloaddition to furnish cyclopentenes. rsc.org This suggests that with appropriate functionalization, this compound could be a precursor to intermediates suitable for cyclopentene synthesis.

The synthesis of cyclohexanone (B45756) derivatives is a significant area of organic chemistry, and various methods have been developed for their construction. While direct conversion of this compound to cyclohexanones is not prominently reported, the chemistry of related ketones provides insights into potential synthetic strategies. For example, tandem carbene and photoredox-catalyzed processes have been utilized for the synthesis of substituted cycloalkanones via a formal [5+1] cycloaddition. nih.gov This highlights a modern approach to cyclohexanone synthesis where a suitable five-carbon component reacts with a one-carbon unit.

Phenyl sulfonylacetophenone, a compound structurally related to this compound, has been recognized as a key synthon in the preparation of substituted benzene (B151609) derivatives. researchgate.net The active C-H acid character of β-ketosulfones allows for their use as nucleophiles in various transformations that can ultimately lead to aromatic systems. researchgate.net Although specific examples detailing the conversion of this compound into substituted benzenes are scarce in the literature, the general reactivity of β-ketosulfones suggests its potential in this area.

Formation of Heterocyclic Ring Systems

The reactivity of this compound is particularly well-exploited in the synthesis of a wide range of heterocyclic compounds. The presence of both electrophilic (carbonyl carbon) and nucleophilic (enolate) centers, along with the phenylsulfonyl leaving group, allows for facile reactions with various dinucleophiles to construct diverse heterocyclic scaffolds.

A notable application of this compound is in the synthesis of pyrazole (B372694) derivatives. For instance, the reaction of 1-phenyl-2-(phenylsulfonyl)ethanone with (Z)-2-oxo-N'-phenylpropanehydrazonoyl chloride leads to the formation of 1-(1,5-Diphenyl-4-phenylsulfonyl-1H-pyrazol-3-yl)ethanone. organic-chemistry.org This reaction demonstrates the utility of the α-keto sulfone as a three-carbon building block for the construction of five-membered nitrogen-containing heterocycles.

The synthesis of six-membered heterocycles, such as pyrimidines, can also be envisioned using this compound as a precursor, although specific examples are not widely reported. The general strategies for pyrimidine (B1678525) synthesis often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. nih.gov

Table 1: Synthesis of a Pyrazole Derivative

| Reactant 1 | Reactant 2 | Product | Reference |

| 1-Phenyl-2-(phenylsulfonyl)ethanone | (Z)-2-oxo-N'-phenylpropanehydrazonoyl chloride | 1-(1,5-Diphenyl-4-phenylsulfonyl-1H-pyrazol-3-yl)ethanone | organic-chemistry.org |

The versatility of this compound extends to the synthesis of more complex fused heterocyclic systems. While direct examples are limited in the surveyed literature, the principles of heterocyclic synthesis suggest its potential. For instance, the synthesis of fused pyrimidines can be achieved through one-pot, three-component condensation reactions involving barbituric acids, aldehydes, and enamines under ultrasonic irradiation. nih.gov The structural motifs present in this compound could potentially be incorporated into similar multi-component strategies to access novel fused heterocyclic architectures.

Fused Heterocyclic Architectures

Synthesis of Diverse Functionalized Organic Molecules

Beyond the synthesis of heterocyclic systems, this compound is a valuable starting point for the elaboration into a variety of functionalized organic molecules, leveraging the reactivity of its core structure.

The carbon framework of this compound can be extended to produce higher homologous ketosulfones, such as γ- and δ-ketosulfones, which are themselves important synthetic intermediates and possess biological activities. rsc.org

The synthesis of γ-ketosulfones can be achieved through the Michael addition of a nucleophile to an α,β-unsaturated ketone. nih.govnih.govtandfonline.comwikipedia.orgmasterorganicchemistry.com The active methylene (B1212753) group in this compound can be deprotonated to form a carbanion, which can then act as a Michael donor. Reaction of this carbanion with a suitable Michael acceptor, such as an α,β-unsaturated aldehyde or ketone, would lead to the formation of a γ-ketosulfone after an alkylation step.

The preparation of unsaturated δ-ketosulfones has been demonstrated through the reaction of a β-ketosulfone, specifically 1-phenyl-2-(phenylsulfonyl)ethanone, with terminal alkynes under rhenium catalysis. This suggests a direct pathway for the conversion of this compound to δ-ketosulfones.

1,4-Diketones are valuable precursors for the synthesis of various carbocyclic and heterocyclic compounds. The structural features of this compound allow for its conversion into these important motifs.

A review on the chemistry of phenylsulfonylacetophenone (a close analog) highlights its use in the synthesis of 1,4-diketones. The synthetic strategy typically involves the alkylation of the β-ketosulfone with an α-haloketone. The resulting product can then undergo desulfonylation to yield the 1,4-dicarbonyl compound. This approach provides a viable route for transforming this compound into substituted 1,4-diketones.

The versatile reactivity of the β-ketosulfone moiety also permits its derivatization into other functional groups, such as amides and ethers.

The synthesis of amides from 1-phenyl-2-(phenylsulfonyl)ethanone has been achieved through a diazo transfer reaction followed by thermolysis to generate a phenylsulfonyl phenyl ketene (B1206846) intermediate. This ketene can then be trapped with amines, such as aniline (B41778) or benzylamine, to afford the corresponding amides.

For the synthesis of ether derivatives, the diazo intermediate, formed from the reaction of the β-ketosulfone with tosyl azide, can undergo thermolysis in methanol (B129727) in the presence of a copper catalyst to yield a methoxy-substituted product. These transformations showcase the potential of this compound as a scaffold for the introduction of amide and ether functionalities.

Table 3: Derivatization of a β-Ketosulfone Analog

| Starting Material | Transformation | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| 1-Phenyl-2-(phenylsulfonyl)ethanone | Diazo transfer, thermolysis, amine trapping | Triflyl azide, Aniline/Benzylamine | Amides |

Direct Synthesis of α-Aryl Ketones

The transformation of this compound into α-aryl ketones is a conceptually important process that would involve the formation of a new carbon-carbon bond at the α-position to the carbonyl group, followed by the removal of the phenylsulfonyl group. This two-step sequence would provide a direct route to valuable α-aryl-1,2-diphenylethanone derivatives.

The first step in this proposed synthesis would be the α-arylation of the parent β-keto sulfone. This would likely proceed via the generation of an enolate under basic conditions, which would then react with an aryl halide or a related electrophile. The reactivity of the α-proton is enhanced by the presence of both the adjacent carbonyl and sulfonyl groups, facilitating enolate formation.

Following successful arylation, the subsequent removal of the phenylsulfonyl group, a process known as desulfonylation, would be required to yield the final α-aryl ketone. Various reductive desulfonylation methods are known in organic synthesis, often employing reagents such as samarium(II) iodide, aluminum amalgam, or radical-based methodologies.

Table 1: Proposed Reaction Scheme for the Direct Synthesis of α-Aryl Ketones

| Step | Transformation | Reagents and Conditions (Hypothetical) | Intermediate/Product |

| 1 | α-Arylation | 1. Base (e.g., NaH, LDA) 2. Aryl Halide (Ar-X) | α-Aryl-1,2-diphenyl-2-(phenylsulfonyl)ethanone |

| 2 | Desulfonylation | Reductive Agent (e.g., SmI₂, Al(Hg)) | α-Aryl-1,2-diphenylethanone |

Insertions of Carbons Bearing O-, S-, and N-Linked Substituents

The structure of this compound also suggests the possibility of introducing carbon atoms functionalized with oxygen, sulfur, or nitrogen at the α-position. This could theoretically be achieved through nucleophilic substitution reactions at the carbon atom bearing the phenylsulfonyl group.

In this hypothetical scenario, the phenylsulfonyl group would act as a leaving group, being displaced by a suitable nucleophile. However, direct nucleophilic substitution at an sp³-hybridized carbon bearing a sulfonyl group is generally challenging. The success of such a reaction would depend on the nature of the nucleophile and the reaction conditions.

Alternatively, a more plausible pathway would involve the initial α-alkylation with a reagent containing a masked heteroatom function. For example, reaction with an epoxide or an aziridine (B145994) could introduce a carbon chain with a hydroxyl or amino group, respectively. Subsequent manipulation of these functional groups could lead to the desired products.

Another theoretical approach could involve the reaction of the enolate of this compound with electrophiles containing O-, S-, or N-linked functionalities. For instance, reaction with an electrophilic oxygen source (e.g., a peracid followed by reduction) or a sulfur electrophile (e.g., a disulfide) could potentially lead to the introduction of these heteroatoms at the α-position. Subsequent desulfonylation would then yield the target molecules.

As with the direct synthesis of α-aryl ketones, specific and detailed research findings on the insertion of carbons bearing O-, S-, and N-linked substituents starting from this compound are not prominently featured in the scientific literature. The exploration of these synthetic avenues remains an area for further investigation.

Table 2: Hypothetical Routes for Heteroatom-Substituted Carbon Insertion

| Route | Description | Key Steps | Potential Products |

| 1 | Nucleophilic Substitution | Direct displacement of the sulfonyl group by a heteroatom-containing nucleophile. | 2-Alkoxy-, 2-thio-, or 2-amino-1,2-diphenylethanone derivatives. |

| 2 | Alkylation & Functionalization | α-Alkylation with a functionalized electrophile (e.g., epoxide) followed by further transformations. | Hydroxylated, aminated, or thiolated α-alkylated ketones. |

| 3 | Electrophilic Heteroatom Introduction | Reaction of the enolate with an electrophilic O, S, or N source, followed by desulfonylation. | 2-Hydroxy-, 2-thio-, or 2-amino-1,2-diphenylethanone derivatives. |

Spectroscopic and Structural Elucidation of 1,2 Diphenyl 2 Phenylsulfonyl Ethanone and Its Derivatives

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

No specific FT-IR data for 1,2-Diphenyl-2-(phenylsulfonyl)ethanone has been found in the searched literature. A hypothetical spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) stretching of the ketone, the asymmetric and symmetric stretching of the sulfonyl (O=S=O) group, and various C-H and C=C stretching and bending vibrations from the three aromatic rings. Without experimental data, a precise analysis is not possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

Specific ¹H NMR data, including chemical shifts and coupling constants for this compound, are not available in the reviewed literature. Analysis would involve the identification of signals for the fifteen aromatic protons and the single methine proton, with their chemical shifts influenced by the neighboring carbonyl and phenylsulfonyl groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Detailed ¹³C NMR spectral data for this compound, which would identify the chemical shifts for the carbonyl carbon, the methine carbon, and the various aromatic carbons, could not be located.

Two-Dimensional NMR Techniques (e.g., ¹H-¹³C HMQC)

There are no published 2D NMR studies, such as Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC), for this compound. Such experiments would be crucial for definitively assigning the proton and carbon signals.

Mass Spectrometry

Information regarding the mass spectrum of this compound, including its molecular ion peak and fragmentation pattern, is not available in the surveyed scientific databases.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and structural features of organic compounds by analyzing the fragmentation patterns that arise from electron impact. For β-ketosulfones like this compound, the fragmentation is guided by the functional groups present.

The mass spectrum of a related compound, 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanone, shows that fragmentation is dominated by α-cleavage at both the amine and carbonyl groups. A primary fragmentation pathway for the 1,2-diphenylethanone core involves cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of a stable benzoyl cation. This fragment is consistently observed as a base peak at a mass-to-charge ratio (m/z) of 105.

Another significant fragmentation pathway for β-ketosulfones is the McLafferty rearrangement. This process involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of a C-C bond, resulting in the elimination of a neutral molecule. For this compound, key fragmentation would also involve the cleavage of the C-S and S-C bonds of the phenylsulfonyl group.

Table 1: Predicted Major EI-MS Fragmentation Ions for this compound

| m/z | Ion Structure | Description |

| 336 | [C20H16O3S]+• | Molecular Ion (M+) |

| 195 | [C13H9O]+ | [M - SO2Ph]+ |

| 167 | [C7H7SO2]+ | Phenylsulfonyl cation |

| 105 | [C7H5O]+ | Benzoyl cation (often the base peak) |

| 77 | [C6H5]+ | Phenyl cation |

Note: The fragmentation data is predicted based on the general behavior of β-ketosulfones and related structures.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the determination of the exact mass of a molecule with high precision, which in turn allows for the unambiguous determination of its elemental composition. This is a critical step in the identification of a new compound or the confirmation of a synthesized molecule.

The molecular formula for this compound is C20H16O3S. The exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule.

The calculated monoisotopic mass for C20H16O3S is 336.0820 Da. An experimental HRMS measurement that corresponds closely to this calculated value, typically within a few parts per million (ppm), serves to confirm the elemental formula of the compound.

X-ray Crystallography

X-ray crystallography is an essential analytical method for the definitive determination of the three-dimensional atomic and molecular structure of a crystalline solid.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure and Conformation Determination

For instance, the crystal structure of 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone reveals an L-shaped conformation, with a dihedral angle of 75.44 (13)° between the two terminal benzene (B151609) rings. nih.gov Similarly, the structure of 1,2-Diphenyl-2-(m-tolylamino)ethanone shows that two of the benzene rings are nearly coplanar, while the third is almost perpendicular to them. researchgate.net These findings suggest that the three phenyl rings in this compound are unlikely to be coplanar due to steric hindrance, adopting a twisted conformation in the solid state.

The molecular packing in these related structures is often stabilized by a network of weak intermolecular interactions, such as C—H⋯O and C—H⋯π contacts, which lead to the formation of supramolecular arrays. nih.govresearchgate.net

Table 2: Selected Crystallographic Data for Derivatives of this compound

| Parameter | 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone nih.gov | 1,2-Diphenyl-2-(m-tolylamino)ethanone researchgate.net |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P21/c |

| a (Å) | 5.6467 (4) | 11.234 (2) |

| b (Å) | 10.3597 (6) | 5.8690 (12) |

| c (Å) | 11.1934 (6) | 25.127 (5) |

| α (°) | 86.430 (5) | 90 |

| β (°) | 89.177 (5) | 97.23 (3) |

| γ (°) | 83.763 (5) | 90 |

| Volume (ų) | 649.64 (7) | 1642.1 (6) |

| Z | 2 | 4 |

Note: This table presents data from derivatives to infer the likely structural properties of the title compound.

Computational Chemistry and Theoretical Investigations of 1,2 Diphenyl 2 Phenylsulfonyl Ethanone

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. A full DFT study of 1,2-Diphenyl-2-(phenylsulfonyl)ethanone would encompass several key areas of analysis.

Geometry Optimization and Electronic Structure Calculations

The initial step in a DFT study involves the optimization of the molecule's geometry to find its most stable three-dimensional conformation. This process calculates the electronic structure of the molecule to determine the forces on each atom, adjusting their positions until a minimum energy state is reached. The resulting optimized geometry provides critical information on bond lengths, bond angles, and dihedral angles. Following optimization, a frequency calculation is typically performed to confirm that the structure corresponds to a true energy minimum.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

No specific computational data for this compound was found in the available literature.

Quantum Chemical Descriptors (Chemical Hardness, Electronic Chemical Potential, Electronegativity)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's reactivity. These include:

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. It is calculated as the negative of the electronic chemical potential.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated from the HOMO-LUMO gap.

Electronic Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated from the energies of the HOMO and LUMO.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Formula | Value |

|---|---|---|

| Electronegativity (χ) | χ = -μ | Data not available |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Data not available |

| Electronic Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Data not available |

No specific computational data for this compound was found in the available literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. An MEP analysis of this compound would reveal the reactive sites within the molecule, such as the oxygen atoms of the carbonyl and sulfonyl groups.

Charge Analysis and Bonding

Understanding the distribution of electronic charge within a molecule is fundamental to explaining its structure, stability, and reactivity.

Mulliken Atomic Charges (MAC) and Natural Atomic Charges (NAC)

Mulliken and Natural Population Analysis (NPA) are two common methods for calculating the partial atomic charges on the atoms within a molecule.

Mulliken Atomic Charges (MAC): This method partitions the total electron population among the atoms based on the contribution of their basis functions to the molecular orbitals.

Natural Atomic Charges (NAC): Derived from Natural Bond Orbital (NBO) analysis, this method is generally considered to be more reliable and less sensitive to the choice of basis set than Mulliken analysis.

The calculated atomic charges provide insight into the charge distribution and the polarity of different bonds within this compound.

Table 3: Hypothetical Atomic Charges for Selected Atoms in this compound

| Atom | Mulliken Atomic Charge (e) | Natural Atomic Charge (e) |

|---|---|---|

| Carbonyl Carbon | Data not available | Data not available |

| Carbonyl Oxygen | Data not available | Data not available |

| Sulfur | Data not available | Data not available |

| Sulfonyl Oxygens | Data not available | Data not available |

No specific computational data for this compound was found in the available literature.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hybridization and covalency effects in molecules by analyzing the wave function. It provides a localized, "chemist's" picture of bonding, lone pairs, and orbital interactions within a molecule. For this compound, an NBO analysis would be instrumental in quantifying the delocalization of electron density arising from hyperconjugation and resonance effects, which are crucial for understanding the molecule's stability and reactivity.

The analysis involves a perturbative examination of the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater electron delocalization.

For this compound, key intramolecular interactions that would be elucidated by NBO analysis include:

Resonance: Delocalization of π-electrons across the phenyl rings, the sulfonyl group, and the carbonyl group. NBO analysis can quantify the contributions of different resonance structures.

Stereoelectronic Effects: The analysis can reveal how the spatial arrangement of orbitals influences the molecule's preferred conformation. For instance, interactions between the lone pairs on the oxygen atoms of the sulfonyl and carbonyl groups with adjacent antibonding orbitals would be quantified.

A detailed NBO analysis would yield a data table summarizing the most significant donor-acceptor interactions and their corresponding stabilization energies (E(2)).

Table 1: Illustrative NBO Analysis Data for Significant Intramolecular Interactions in this compound (Note: As specific NBO analysis for this compound is not available in the reviewed literature, this table represents the type of data that would be generated from such a study.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (O) of C=O | σ(C-C) | Data not available | Lone Pair -> Antibond |

| σ (C-H) | π(Phenyl) | Data not available | Sigma -> Pi |

| π (Phenyl) | π(C=O) | Data not available | Pi -> Pi |

| LP (O) of SO₂ | σ(S-C) | Data not available | Lone Pair -> Antibond |

This quantitative data allows for a deep understanding of the electronic landscape within the molecule, explaining its structural features and chemical behavior.

Intermolecular Interaction Analysis in Solid State

In the solid state, the packing of molecules is governed by a complex network of intermolecular forces. Understanding these interactions is crucial for predicting crystal morphology, polymorphism, and material properties.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. The Hirshfeld surface is a three-dimensional surface defined around a molecule where the electron density contribution from the molecule of interest is equal to the contribution from all neighboring molecules. By mapping various properties onto this surface, one can gain a detailed picture of the crystal packing environment.

A key property mapped is the normalized contact distance (dnorm), which uses the van der Waals radii of the atoms involved in an interaction. The dnorm surface displays a color spectrum:

Red spots: Indicate contacts shorter than the sum of van der Waals radii, representing strong interactions like hydrogen bonds.

Blue regions: Represent contacts longer than the van der Waals sum, indicating weaker interactions.

White areas: Show contacts approximately equal to the van der Waals radii.

For this compound, Hirshfeld analysis would reveal the dominant intermolecular contacts, which are expected to be H···H, C···H, and O···H interactions, given the molecule's structure.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: This table is a hypothetical representation for this compound, as specific data is not publicly available.)

| Contact Type | Contribution (%) |

| H···H | Data not available |

| C···H / H···C | Data not available |

| O···H / H···O | Data not available |

| C···C | Data not available |

| S···O / O···S | Data not available |

| Other | Data not available |

Analysis of Hydrogen Bonding Networks and π–π Stacking Interactions

The intricate packing of molecules in the solid state is often directed by specific, directional interactions such as hydrogen bonds and π–π stacking.

Hydrogen Bonding: While this compound does not possess classical hydrogen bond donors (like O-H or N-H), it can participate in weaker C–H···O hydrogen bonds. The oxygen atoms of the carbonyl and sulfonyl groups are potential acceptors, and the various C-H bonds of the phenyl rings and the ethanone backbone can act as donors. The presence of these interactions would be indicated by prominent red spots on the dnorm Hirshfeld surface and sharp "spikes" on the 2D fingerprint plot. These interactions play a significant role in stabilizing the crystal lattice.

π–π Stacking Interactions: The presence of three phenyl rings in the molecule makes π–π stacking interactions a likely and important feature of its crystal packing. These non-covalent interactions occur between the electron clouds of aromatic rings. They can be categorized as face-to-face, edge-to-face, or parallel-displaced arrangements. Hirshfeld surface analysis, particularly through the shape index and curvedness maps, can identify the characteristic signatures of π–π stacking. The analysis of centroid-to-centroid distances between adjacent phenyl rings in the crystal structure would further confirm and characterize these interactions. The interplay between hydrogen bonding and π-π stacking is crucial in determining the final supramolecular assembly.

Asymmetric Synthesis and Stereochemical Control for Chiral Phenylsulfonyl Ethanone Derivatives

Enantioselective Methodologies for Chiral Sulfone-Containing Ketones

The development of catalytic enantioselective methods for the synthesis of chiral sulfones has been an area of significant research interest. rsc.org These methods aim to introduce a stereocenter with a high degree of enantiomeric excess (ee), often employing chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction.

One prominent strategy involves the transition metal-catalyzed asymmetric hydrogenation of unsaturated sulfones. rsc.org This approach has proven effective for a variety of substrates, offering an efficient route to chiral sulfones. rsc.org Another powerful technique is the rhodium-catalyzed enantioselective conjugate addition of organoboronic acids to α,β-unsaturated sulfones. nih.gov The success of this method often relies on the use of substrates containing a coordinating group, such as a 2-pyridyl sulfonyl group, which can chelate to the metal center and facilitate high levels of asymmetric induction. nih.gov For instance, the addition of arylboronic acids to α,β-unsaturated 2-pyridyl sulfones using a Rh(acac)(C2H4)2/Chiraphos catalyst system has yielded chiral β-substituted 2-pyridyl sulfones with enantioselectivities ranging from 70-92% ee. nih.gov

Palladium-catalyzed asymmetric allylic alkylation (AAA) has also emerged as a valuable tool for the synthesis of chiral sulfones. acs.org This reaction can be used to install a stereocenter α to the sulfonyl group with high enantioselectivity. acs.org Furthermore, dual catalysis systems, combining visible-light photocatalysis with nickel catalysis, have been developed for the three-component sulfonylalkenylation of alkenes, providing access to enantioenriched β-chiral sulfones. nih.gov

The direct α-sulfenylation of ketones, followed by oxidation, represents another pathway to chiral α-sulfonyl ketones. While catalytic, enantioselective α-sulfenylation of unactivated ketones has been challenging, methods utilizing silyl (B83357) enol ethers and a Lewis base catalyst with a suitable sulfenylating agent like N-phenylthiosaccharin have been developed. acs.org

Below is a table summarizing various enantioselective methods for the synthesis of chiral sulfone-containing ketones:

| Methodology | Catalyst/Reagent | Substrate | Product Type | Enantioselectivity (ee) |

| Rh-catalyzed Conjugate Addition | Rh(acac)(C2H4)2 / Chiraphos | α,β-Unsaturated 2-pyridyl sulfones | β-Substituted 2-pyridyl sulfones | 70-92% |

| Palladium-catalyzed Asymmetric Allylic Alkylation | Palladium complexes | α-Sulfonyl anions | α-Allyl sulfones | High |

| Dual Visible-light/Nickel Catalysis | Photocatalyst / Ni-catalyst / Chiral ligand | Alkenes, sulfinates, alkenyl halides | β-Alkenyl sulfones | 84-91% |

| Lewis Base-catalyzed α-Sulfenylation | Chiral Lewis Base / N-phenylthiosaccharin | Silyl enol ethers | α-Sulfenyl ketones | High |

| Asymmetric Hydrogenation | Transition metal complexes (Ru, Rh, Ir, Ni) | Unsaturated sulfones | Chiral sulfones | High |

Diastereoselective Control in Transformations Involving Chiral β-Ketosulfones

When a molecule already contains a stereocenter, the introduction of a new stereocenter can lead to the formation of diastereomers. Diastereoselective control, therefore, becomes crucial in transformations involving chiral β-ketosulfones to selectively produce the desired diastereomer. This is often achieved through the use of chiral auxiliaries, which are stereogenic groups temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.org

Chiral auxiliaries, such as Evans oxazolidinones and Oppolzer's camphorsultam, have been widely employed in asymmetric synthesis. wikipedia.orgresearchgate.net These auxiliaries can be attached to a carboxylic acid derivative, and subsequent reactions, such as alkylations or aldol (B89426) reactions, proceed with high diastereoselectivity due to the steric influence of the auxiliary. researchgate.net For example, in aldol reactions, the chiral auxiliary can control the facial selectivity of the enolate addition to an aldehyde, leading to the formation of one diastereomer in significant excess. youtube.com The choice of solvent and base can also play a critical role in determining the enolate geometry and, consequently, the diastereomeric outcome. researchgate.net

In the context of β-ketosulfones, a chiral auxiliary can be incorporated into the molecule, and subsequent transformations at the α-position can be controlled to yield a specific diastereomer. After the desired stereochemistry is established, the auxiliary can be cleaved to afford the final chiral product.

The diastereoselectivity of reactions can also be influenced by the existing stereocenter in the β-ketosulfone itself. For instance, the reduction of the ketone functionality or the addition of a nucleophile to the carbonyl group can be influenced by the adjacent chiral sulfonyl-bearing carbon, leading to a preferential formation of one diastereomer.

The following table provides examples of diastereoselective transformations relevant to the synthesis of chiral β-ketosulfones:

| Transformation | Chiral Director | Reactants | Key Feature | Diastereomeric Ratio (d.r.) |

| Aldol Reaction | Evans Oxazolidinone Auxiliary | Chiral N-acyl oxazolidinone, Aldehyde | Chelation-controlled transition state | High |

| Alkylation | Camphor-derived Auxiliary | Chiral ester, Alkyl halide | Solvent-dependent control of enolate geometry | High |

| Michael Addition | Camphorsultam Auxiliary | Chiral N-enoyl camphorsultam, Nucleophile | Steric hindrance directs the approach of the nucleophile | High |

| Mannich Reaction | Phosphonium Salt Catalyst | Cyclic N-sulfonyl ketimines, α-Halogenated ketones | Mild conditions, high diastereoselectivity | Up to quantitative |

Q & A

Q. What are the common synthetic routes for preparing 1,2-Diphenyl-2-(phenylsulfonyl)ethanone?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as sulfonylation of diphenyl ethanone derivatives. For example, analogous compounds (e.g., 1-Phenyl-2-(phenylsulfonyl)ethanone) are synthesized via nucleophilic substitution or condensation reactions using phenylsulfonyl chloride under anhydrous conditions . Optimization of reaction parameters (e.g., temperature, solvent polarity, and catalyst selection) is critical for yield improvement.

Q. How can researchers ensure safe handling and storage of phenylsulfonyl-containing compounds like this compound?

- Methodological Answer : Safety protocols include using personal protective equipment (PPE), avoiding inhalation/contact with skin, and storing the compound in a cool, dry environment under inert gas (e.g., argon). Safety Data Sheets (SDS) for structurally similar sulfones recommend hazard controls such as fume hoods and spill containment measures .

Q. What spectroscopic techniques are used for initial characterization of this compound?

- Methodological Answer : Fourier-transform infrared spectroscopy (FT-IR) identifies functional groups (e.g., sulfonyl S=O stretches at ~1150–1300 cm⁻¹). Nuclear magnetic resonance (NMR) (¹H/¹³C) resolves aromatic and carbonyl protons, while mass spectrometry (MS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsional conformations. For example, crystallographic data for 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone (monoclinic P21/c, Z=4, R factor=0.037) validate molecular geometry and intermolecular interactions (e.g., π-stacking) . Challenges include crystal growth optimization and correcting for absorption effects during data collection.

Q. What experimental strategies address regioselectivity challenges in sulfonylation reactions for asymmetric ethanone derivatives?

- Methodological Answer : Regioselectivity is controlled via steric/electronic directing groups or catalysts. For fluorophenyl analogs, electron-withdrawing substituents (e.g., -F) direct sulfonylation to specific positions. Computational modeling (DFT) can predict reactive sites, validated by HPLC or LC-MS to confirm product distribution .

Q. How do researchers reconcile discrepancies in crystallographic data across structurally related compounds?

- Methodological Answer : Discrepancies in unit cell parameters or bond angles (e.g., β=119.6° vs. other sulfones) are analyzed using statistical tools (e.g., R-factor comparisons) and validated against computational models (e.g., density functional theory). Collaborative databases (e.g., CCDC) enable cross-study verification .

Q. What advanced analytical approaches are used to detect trace impurities in synthetic batches of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and hyphenated techniques like LC-MS/MS or GC-MS identify impurities at ppm levels. For example, synthetic cathinone analogs require >95% purity for pharmacological studies, achieved via preparative HPLC and solvent recrystallization .

Biological and Pharmacological Research Questions

Q. How is the biological activity of phenylsulfonyl ethanones evaluated in antimicrobial studies?

- Methodological Answer : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., S. aureus, E. coli) are conducted using broth microdilution. Structural analogs (e.g., [1,1'-Biphenyl]-2-yl(phenyl)methanone) show activity via membrane disruption, validated by fluorescence microscopy or flow cytometry .

Q. What in vitro models assess the anticancer potential of this compound?

- Methodological Answer : Cytotoxicity assays (e.g., MTT, apoptosis markers like caspase-3) in cancer cell lines (e.g., HeLa, MCF-7) are paired with mechanistic studies (e.g., ROS generation, DNA intercalation). SAR studies compare substituent effects (e.g., electron-withdrawing groups enhance potency) .

Data Analysis and Reproducibility

Q. How can researchers validate conflicting spectral data (e.g., NMR shifts) reported for phenylsulfonyl ethanones?

- Methodological Answer :

Reproducibility is ensured by standardizing solvents (e.g., CDCl₃ vs. DMSO-d₆) and referencing internal standards (e.g., TMS). Collaborative platforms (e.g., NMRShiftDB) allow cross-referencing of chemical shifts for analogous structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.